molecular formula C19H21Br B12551384 1,1-Diphenyl-7-bromo-1-heptene CAS No. 190432-84-9

1,1-Diphenyl-7-bromo-1-heptene

Cat. No.: B12551384
CAS No.: 190432-84-9
M. Wt: 329.3 g/mol
InChI Key: XYMJRNBVQOKZPC-UHFFFAOYSA-N
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Description

1,1-Diphenyl-7-bromo-1-heptene is an organic compound characterized by the presence of two phenyl groups attached to the first carbon of a heptene chain, with a bromine atom attached to the seventh carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diphenyl-7-bromo-1-heptene can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-7-bromo-1-heptene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the double bond can yield saturated derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. Reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Products include 1,1-diphenyl-7-hydroxy-1-heptene, 1,1-diphenyl-7-cyano-1-heptene, and 1,1-diphenyl-7-amino-1-heptene.

    Oxidation: Products include 1,1-diphenyl-7-heptanol and 1,1-diphenyl-7-heptanone.

    Reduction: The major product is 1,1-diphenylheptane.

Scientific Research Applications

1,1-Diphenyl-7-bromo-1-heptene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and potential therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1,1-diphenyl-7-bromo-1-heptene involves its interaction with various molecular targets through its reactive bromine atom and double bond. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by other nucleophiles, leading to the formation of new chemical bonds. Additionally, the double bond can participate in addition reactions, further modifying the compound’s structure and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Diphenyl-7-bromo-1-heptene is unique due to the presence of both phenyl groups and a bromine atom, which confer distinct reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in research and industry .

Properties

CAS No.

190432-84-9

Molecular Formula

C19H21Br

Molecular Weight

329.3 g/mol

IUPAC Name

(7-bromo-1-phenylhept-1-enyl)benzene

InChI

InChI=1S/C19H21Br/c20-16-10-2-1-9-15-19(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-15H,1-2,9-10,16H2

InChI Key

XYMJRNBVQOKZPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCCCCCBr)C2=CC=CC=C2

Origin of Product

United States

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